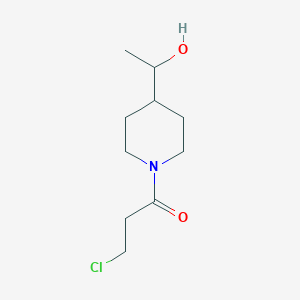
3-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
“3-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds is a significant part of modern organic chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis and functionalization have been published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds used in the pharmaceutical industry .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Chemical Structure and Crystallography
Research into related chemical structures, such as nitropiperidinoimidazolderivate compounds, has provided insights into the synthesis and crystallographic analysis of complex molecules. For example, studies have analyzed the formation of specific isomers by treatment with piperidine, examining their crystal structures and hydrogen bonding patterns to understand the positioning of functional groups and the molecular geometry (Gzella, Wrzeciono, & Pöppel, 1999).
Antimalarial Activity
Derivatives of piperidine have been synthesized and evaluated for antimalarial activity, showcasing the importance of specific functional groups for inhibiting the growth of Plasmodium falciparum. This research underscores the potential of such compounds in developing new antimalarial agents (Mendoza et al., 2011).
NMR Spectroscopy and Conformational Analysis
Studies have focused on the NMR characteristics and conformational analysis of derivatives, providing detailed spectral assignments and insights into molecular conformations. This research is crucial for understanding the structural properties of novel compounds (Zheng Jin-hong, 2011).
Synthesis and Reactivity
Research on the synthesis of cyclopropanone equivalents from 3-chloropropionic acid using piperidino derivatives highlights the versatility of these compounds in organic synthesis. Such studies offer valuable methodologies for generating structurally complex molecules with potential applications in medicinal chemistry (Wasserman & Dion, 1982).
Crystal Form Analysis
Investigations into the crystal forms of pharmaceuticals, such as paroxetine hydrochloride, reveal the impact of molecular structure on drug properties. Crystallographic studies provide insights into the polymorphism of drug molecules, which is essential for pharmaceutical development (Yokota, Uekusa, & Ohashi, 1999).
Antibacterial Activity
The synthesis and evaluation of n-heterocyclic chalcones derived from piperidine for their antibacterial properties underscore the potential of these compounds in addressing bacterial resistance. This line of research contributes to the search for new antibacterial agents (Venkatesan & Sumathi, 2009).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-1-[4-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(13)9-3-6-12(7-4-9)10(14)2-5-11/h8-9,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJQHWKRRPDKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



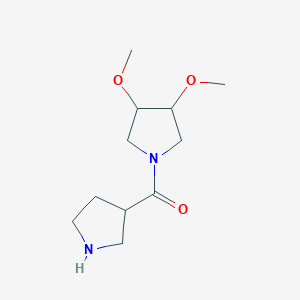
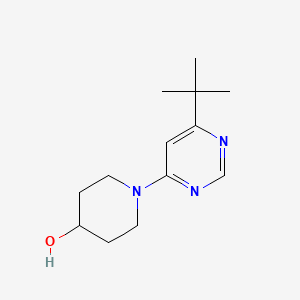
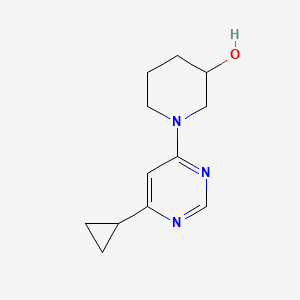

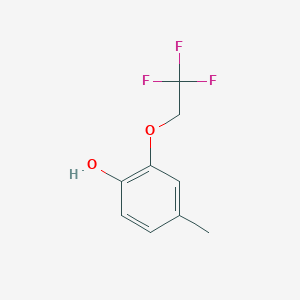
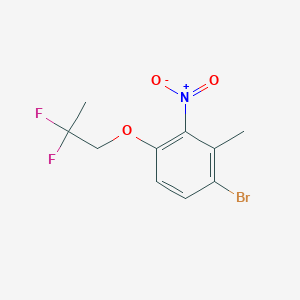
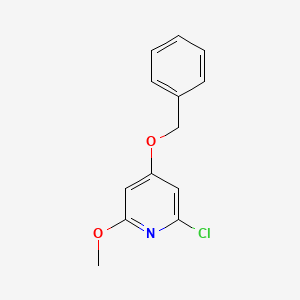


![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
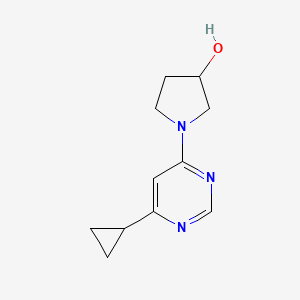
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)
